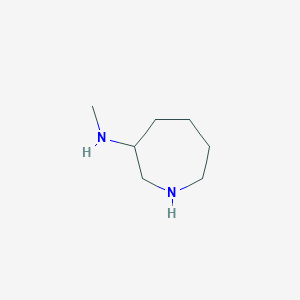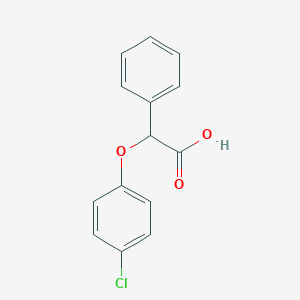![molecular formula C8H9ClO B055242 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 124809-40-1](/img/structure/B55242.png)
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as campholenic aldehyde and is synthesized through a specific process that involves the use of several chemicals. In 2.0]heptan-6-one.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the growth and replication of microorganisms. The compound may also interact with specific enzymes or proteins in the microorganisms, leading to their inactivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one are not well documented. However, studies have shown that the compound exhibits low toxicity and does not cause significant harm to living organisms. The compound has been found to be relatively stable under various conditions, making it a potential candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is its potential use in various scientific research applications. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound exhibits low toxicity and does not cause significant harm to living organisms. However, one of the main limitations of the compound is its limited solubility in water, which may affect its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. One potential direction is the further exploration of the compound's antibacterial, antifungal, and antiviral properties. The compound may be used as a potential candidate for the development of new drugs to treat various infectious diseases. Additionally, the compound may be used in the synthesis of various organic compounds, including natural products and pharmaceutical intermediates. Further research may also be conducted to explore the compound's potential use in material science and other scientific applications.
Conclusion:
In conclusion, 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a complex process that involves the use of several chemicals. The compound exhibits antibacterial, antifungal, and antiviral properties and has been used in the synthesis of various organic compounds. The compound exhibits low toxicity and does not cause significant harm to living organisms. Further research may be conducted to explore the compound's potential use in various scientific applications.
Méthodes De Synthèse
The synthesis of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one involves a complex process that requires the use of several chemicals. The starting material for the synthesis is campholenic acid, which is then converted to campholenic anhydride through the use of acetic anhydride and sulfuric acid. The campholenic anhydride is then treated with chlorine gas to form 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. The final product is purified through a series of processes, including recrystallization and distillation.
Applications De Recherche Scientifique
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of various organic compounds, including pharmaceutical intermediates and natural products.
Propriétés
Numéro CAS |
124809-40-1 |
|---|---|
Nom du produit |
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
5-chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H9ClO/c1-5-2-3-6-4-7(10)8(5,6)9/h6H,1-4H2 |
Clé InChI |
RSEPAIZITXAKDT-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
SMILES canonique |
C=C1CCC2C1(C(=O)C2)Cl |
Synonymes |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-4-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




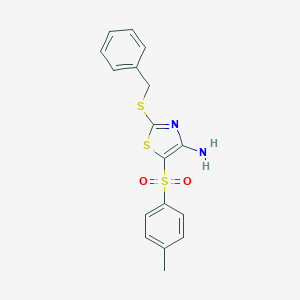



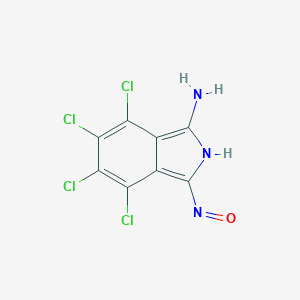
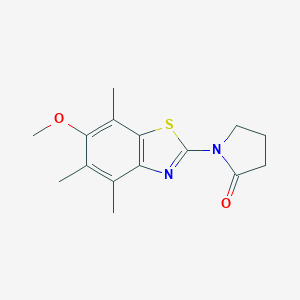
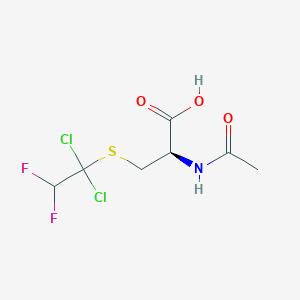
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
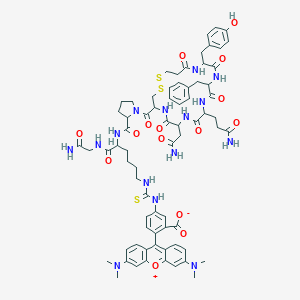
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

